2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide 2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 708220-92-2
VCID: VC6964130
InChI: InChI=1S/C20H24FN3O/c1-15-3-8-19(13-16(15)2)24-11-9-23(10-12-24)14-20(25)22-18-6-4-17(21)5-7-18/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
SMILES: CC1=C(C=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F)C
Molecular Formula: C20H24FN3O
Molecular Weight: 341.43

2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide

CAS No.: 708220-92-2

Cat. No.: VC6964130

Molecular Formula: C20H24FN3O

Molecular Weight: 341.43

* For research use only. Not for human or veterinary use.

2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide - 708220-92-2

Specification

CAS No. 708220-92-2
Molecular Formula C20H24FN3O
Molecular Weight 341.43
IUPAC Name 2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
Standard InChI InChI=1S/C20H24FN3O/c1-15-3-8-19(13-16(15)2)24-11-9-23(10-12-24)14-20(25)22-18-6-4-17(21)5-7-18/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
Standard InChI Key ZUTQJBNPILUONC-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F)C

Introduction

1. Introduction to the Compound

2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide is a synthetic organic molecule that contains:

  • A piperazine ring substituted with a 3,4-dimethylphenyl group.

  • An acetamide functional group attached to a 4-fluorophenyl moiety.

This compound likely belongs to the class of N-phenylpiperazine derivatives, which are often explored for their pharmacological activities due to the bioactive nature of the piperazine scaffold.

3. Synthesis Pathway

The synthesis of 2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide could involve:

  • Formation of Piperazine Derivative:

    • React 1-(3,4-dimethylphenyl)piperazine with an alkylating agent such as chloroacetyl chloride to introduce the acetamide group.

  • Coupling with Fluorophenyl Amine:

    • Couple the intermediate with 4-fluoroaniline under amide bond-forming conditions (e.g., using carbodiimides like EDCI or HATU).

This route ensures selective substitution while preserving the functional groups.

4. Potential Applications

Based on structural similarities to other compounds:

  • Pharmacological Activity:

    • Piperazine derivatives are known for diverse biological activities such as:

      • Antipsychotic effects.

      • Antidepressant properties.

      • Anticonvulsant activity .

    • The fluorophenyl group may enhance receptor binding affinity and selectivity.

  • Drug Development:

    • This compound could be a candidate for CNS-related disorders due to its potential ability to cross the blood-brain barrier.

  • Chemical Research:

    • Useful in structure-activity relationship (SAR) studies for optimizing bioactivity.

5. Analytical Characterization

To confirm its structure and purity, standard analytical techniques would be employed:

TechniquePurpose
NMR SpectroscopyConfirm functional groups and connectivity.
Mass SpectrometryVerify molecular weight and fragmentation pattern.
IR SpectroscopyIdentify characteristic bonds (e.g., C=O, C-F).
X-Ray CrystallographyDetermine precise molecular geometry (if crystalline).

6. Safety and Toxicology

Given its structural features:

  • The compound may exhibit moderate toxicity typical of piperazine derivatives.

  • Preclinical studies (e.g., LD50 in rodents) would be required to assess safety profiles.

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